molecular formula C18H13N5O2S B2769733 Quinoxalin-2-yl(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone CAS No. 1396683-08-1

Quinoxalin-2-yl(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone

Cat. No. B2769733
CAS RN: 1396683-08-1
M. Wt: 363.4
InChI Key: ZXCKAFCWIPMKKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Quinoxalin-2-yl(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone is a useful research compound. Its molecular formula is C18H13N5O2S and its molecular weight is 363.4. The purity is usually 95%.
BenchChem offers high-quality Quinoxalin-2-yl(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Quinoxalin-2-yl(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Activities

Quinoxalin-2-yl derivatives have shown promising results in the field of cancer research. A study focused on the design, synthesis, and evaluation of new substituted thiophene-quinoline derivatives, adopting a click chemistry approach, revealed that these compounds exhibit potent and selective cytotoxicity against human cervical cancer (HeLa) and breast cancer (MCF-7) cell lines. These findings suggest that thiophene-quinoline analogues could serve as a promising class for developing new anticancer therapies (Othman et al., 2019).

Antimicrobial and Antifungal Activities

Quinoxaline derivatives have also been synthesized and tested for their antimicrobial and antifungal activities. A study involving the synthesis of quinoxaline-based thiazolidinones and azetidinones demonstrated significant activity against different microorganisms, highlighting the therapeutic potential of these compounds in treating infections (Vyas et al., 2007). Another study on N-(substituted-phenyl)-2-[5-(quinoxalin-2-yloxymethyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-acetamides showcased promising antibacterial, antifungal, and anti-Trypanosoma cruzi activities, particularly the lead compound in an in vivo model, indicating their potential as antimicrobial and antiprotozoal agents (Patel et al., 2017).

Antitubercular Activity

Quinoxaline derivatives have been explored for their antitubercular potential as well. A study synthesized new quinoxalines bearing azetidinone and thiazolidinone groups, which were tested against Mycobacterium tuberculosis H37Rv. Compounds with specific substitutions exhibited activity comparable to the standard drug isoniazid, suggesting their potential as antitubercular agents (Puratchikody et al., 2011).

Anti-Inflammatory and Analgesic Activities

Research into the anti-inflammatory and analgesic properties of quinoline derivatives bearing azetidinones scaffolds showed significant activity in these areas. This suggests that such compounds could be potential candidates for developing non-steroidal anti-inflammatory drugs (NSAIDs) with fewer side effects than currently available medications (Gupta & Mishra, 2016).

properties

IUPAC Name

quinoxalin-2-yl-[3-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N5O2S/c24-18(15-7-19-13-3-1-2-4-14(13)20-15)23-8-12(9-23)17-21-16(22-25-17)11-5-6-26-10-11/h1-7,10,12H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXCKAFCWIPMKKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=NC3=CC=CC=C3N=C2)C4=NC(=NO4)C5=CSC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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